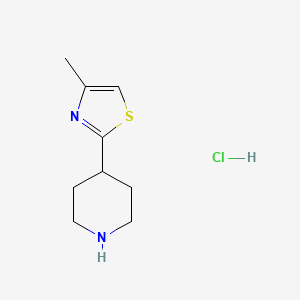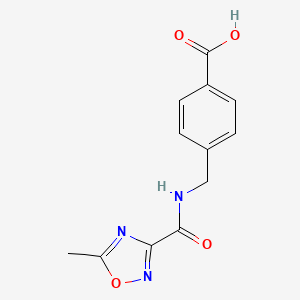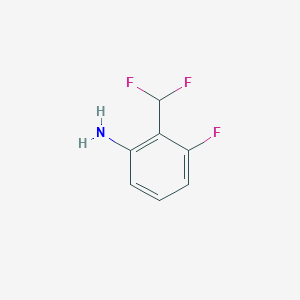
2-(Difluoromethyl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of two fluorine atoms attached to a methyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the in situ generation of diazonium salts from aniline precursors, followed by difluoromethylation and fluorination reactions . The reaction conditions often involve the use of transition metal catalysts and specific reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-fluoroaniline may involve large-scale difluoromethylation processes using metal-based methods. These methods can transfer difluoromethyl groups to aromatic compounds under stoichiometric or catalytic conditions . The use of novel non-ozone depleting difluorocarbene reagents has also been explored for more environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, difluoromethylation reagents like TMSCF2H, and fluorinating agents . Reaction conditions often involve specific solvents, temperatures, and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethyl-substituted aromatic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor due to the presence of the difluoromethyl group, which can mimic the properties of hydroxyl or thiol groups . This interaction can influence various biological processes and pathways, making it a valuable compound for medicinal chemistry research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(Difluoromethyl)-4-fluoroaniline
- 2-(Difluoromethyl)-5-fluoroaniline
- 2-(Difluoromethyl)-6-fluoroaniline
Uniqueness
2-(Difluoromethyl)-3-fluoroaniline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated anilines . The presence of both difluoromethyl and fluoro groups can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoroaniline |
InChI |
InChI=1S/C7H6F3N/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,7H,11H2 |
InChI Key |
KFADUJKJKVRDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



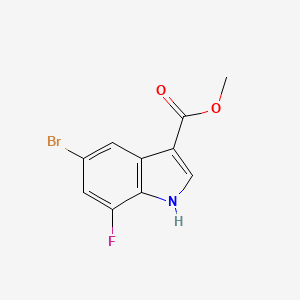
![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
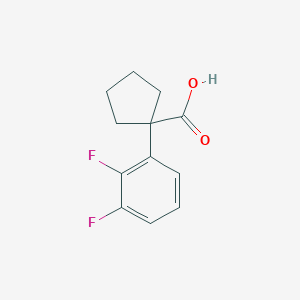
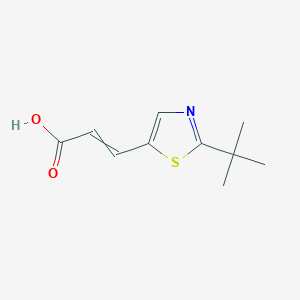
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)
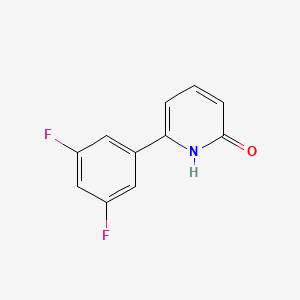
![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)
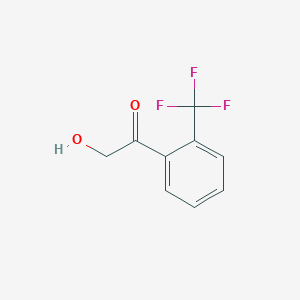
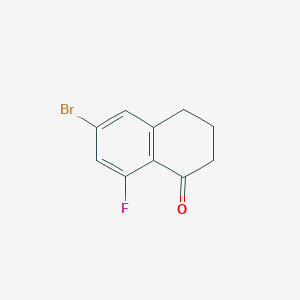
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
